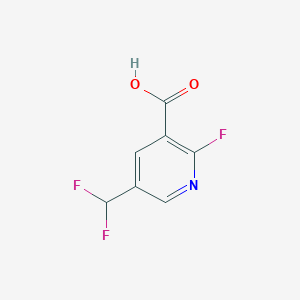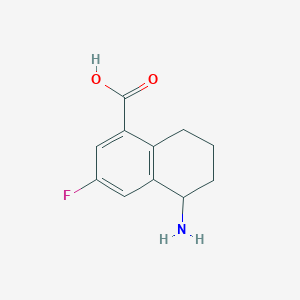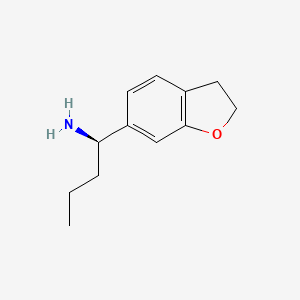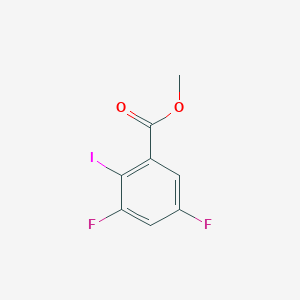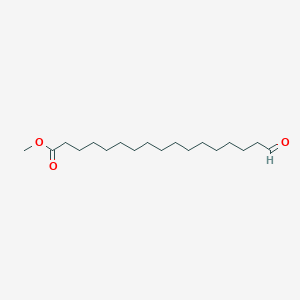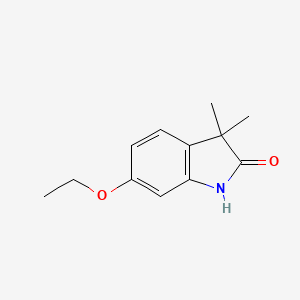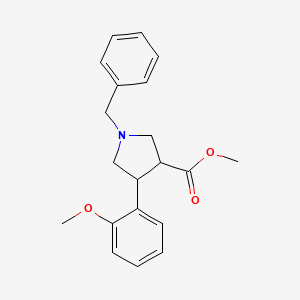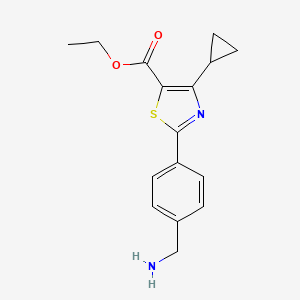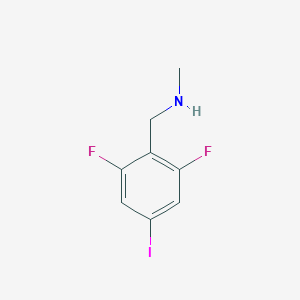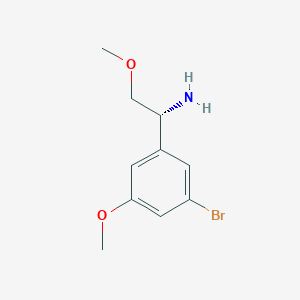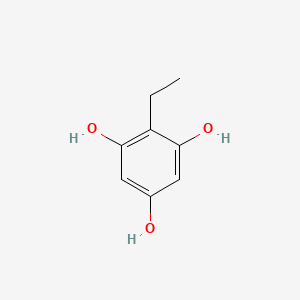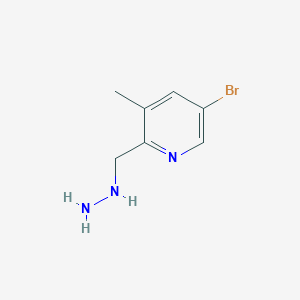
3-(Trifluoromethyl)quinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)quinoline-2-carbaldehyde: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Trifluoromethyl)quinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of quinoline derivatives. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline by the action of methyl chlorodifluoroacetate, copper(I) iodide, and potassium fluoride in dimethylformamide at reflux conditions . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions:
3-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-(Trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 3-(Trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the quinoline ring’s ability to form stable complexes with metal ions, makes the compound a potent inhibitor of various enzymes and a modulator of receptor activity .
類似化合物との比較
- 2-(Trifluoromethyl)quinoline
- 3-(Trifluoromethyl)quinoline
- 6-Methylquinoline
Comparison:
3-(Trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. For example, the aldehyde group allows for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and biological activity .
In comparison, 2-(Trifluoromethyl)quinoline and 3-(Trifluoromethyl)quinoline lack the aldehyde group, which limits their potential for further chemical modifications. Similarly, 6-Methylquinoline does not possess the trifluoromethyl group, resulting in different chemical and biological properties .
特性
分子式 |
C11H6F3NO |
|---|---|
分子量 |
225.17 g/mol |
IUPAC名 |
3-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-5-7-3-1-2-4-9(7)15-10(8)6-16/h1-6H |
InChIキー |
QDRFNPYOVCOGFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


